8-Cloro-6-fluoroquinolina

Descripción general

Descripción

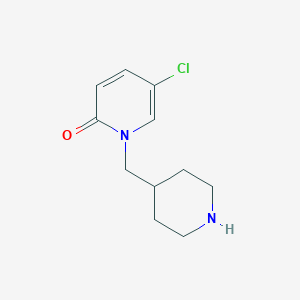

8-Chloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-Chloro-6-fluoroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-6-fluoroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Antibacterianos

8-Cloro-6-fluoroquinolina: sirve como una estructura central para la síntesis de antibióticos fluoroquinolónicos . Estos compuestos son conocidos por su potente actividad antibacteriana, que se logra inhibiendo la ADN girasa bacteriana. Este mecanismo es distinto de otros antibióticos, lo que hace que las fluoroquinolonas sean efectivas contra cepas resistentes a otros medicamentos antibacterianos.

Medicamentos Antimaláricos

El sistema de anillos de quinolina se ha utilizado históricamente como un andamiaje para medicamentos antimaláricos . La incorporación de átomos de flúor, como se ve en This compound, mejora la actividad biológica de estos compuestos, lo que lleva al desarrollo de terapias antimaláricas más efectivas.

Agentes Antineoplásicos

Las quinolinas fluoradas, incluidos los derivados de This compound, han mostrado promesa como agentes antineoplásicos . Se están explorando por su uso potencial en el tratamiento del cáncer, particularmente debido a su capacidad para inhibir varias enzimas involucradas en el crecimiento y la proliferación tumoral.

Inhibición Enzimática

Las características estructurales de This compound le permiten actuar como un inhibidor enzimático . Esta aplicación es significativa en el desarrollo de nuevos medicamentos que se dirigen a enzimas específicas relacionadas con enfermedades, ofreciendo una vía hacia nuevos tratamientos.

Químicos Agrícolas

Algunas quinolinas fluoradas han encontrado aplicaciones en la agricultura como pesticidas o herbicidas . Las propiedades específicas de This compound podrían utilizarse para desarrollar nuevos productos químicos agrícolas que sean más efectivos y respetuosos con el medio ambiente.

Ciencia de los Materiales

Las propiedades únicas de This compound la convierten en una candidata para su uso en la ciencia de los materiales, particularmente en el desarrollo de cristales líquidos y colorantes cianina . Estos materiales son esenciales en varias industrias, incluyendo la electrónica y los textiles.

Análisis Bioquímico

Biochemical Properties

8-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, 8-Chloro-6-fluoroquinoline interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical activity .

Cellular Effects

The effects of 8-Chloro-6-fluoroquinoline on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA synthesis by forming a complex with DNA and the target enzymes, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions .

Molecular Mechanism

At the molecular level, 8-Chloro-6-fluoroquinoline exerts its effects through specific binding interactions with biomolecules. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA supercoiling and replication . This binding is facilitated by the fluorine and chlorine atoms, which enhance the compound’s affinity for the enzyme active sites. Additionally, 8-Chloro-6-fluoroquinoline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Chloro-6-fluoroquinoline change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to 8-Chloro-6-fluoroquinoline in in vitro studies has shown sustained inhibition of bacterial growth, while in vivo studies indicate potential cumulative effects on cellular functions . These temporal changes highlight the importance of controlled experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of 8-Chloro-6-fluoroquinoline vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

8-Chloro-6-fluoroquinoline is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that are excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels .

Transport and Distribution

Within cells and tissues, 8-Chloro-6-fluoroquinoline is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of 8-Chloro-6-fluoroquinoline is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This localization is essential for its function as an antibacterial and enzyme inhibitor.

Propiedades

IUPAC Name |

8-chloro-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHQDCGPYDWFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857684 | |

| Record name | 8-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22319-88-6 | |

| Record name | 8-Chloro-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Hydroxy-3-isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1469702.png)

![8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate](/img/structure/B1469706.png)

![3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1469709.png)

![Methyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1469716.png)

![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)